

The Chemistry and Application of tert-butyl (2-aminoethyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: *NH₂-C₂-NH-Boc*

Cat. No.: *B557209*

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CAS Number: 57260-73-8

This technical guide provides an in-depth overview of tert-butyl (2-aminoethyl)carbamate, a versatile building block in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on its properties, synthesis, and applications.

Chemical and Physical Properties

Tert-butyl (2-aminoethyl)carbamate, also known as N-Boc-ethylenediamine, is a mono-protected derivative of ethylenediamine. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the free primary amine, making it a crucial intermediate in the synthesis of more complex molecules.^[1]
^[2]

General Information

Property	Value	Reference
CAS Number	57260-73-8	[3][4][5][6][7]
Molecular Formula	C ₇ H ₁₆ N ₂ O ₂	[3][4][5]
Molecular Weight	160.21 g/mol	[3][8][9]
IUPAC Name	tert-butyl N-(2-aminoethyl)carbamate	
Synonyms	N-Boc-ethylenediamine, N-Boc-1,2-diaminoethane	[6]

Physical Properties

Property	Value	Reference
Appearance	Colorless to light yellow clear liquid or oil	[6][10]
Density	1.012 g/mL at 20 °C	[7][8][11]
Boiling Point	72-80 °C at 0.1 mmHg	[8][11]
Refractive Index	n _{20/D} 1.458	[8][11]
Solubility	Miscible with methanol and chloroform. Slightly miscible with water.	[8]
Flash Point	>230 °F (>110 °C)	[8]
Vapor Pressure	0.019 mmHg at 25 °C	[8]

Spectroscopic Data

Technique	Data	Reference
¹ H NMR (300 MHz, CDCl ₃)	δ: 1.23 (br s, 2H, NH ₂), 1.37 (s, 9H, C(CH ₃) ₃), 2.78 (t, 2H, J = 6.0 Hz), 3.09 (q, 2H, J = 6.0 Hz), 5.18 (br s, 1H, NHCO)	[12]
¹³ C NMR (125 MHz, CDCl ₃)	δ: 28.2, 41.7, 42.2, 78.9, 156.1	[12]
Mass Spectrometry (FAB)	m/z 161 (MH ⁺)	[12]

Synthesis Protocols

The synthesis of tert-butyl (2-aminoethyl)carbamate typically involves the selective mono-protection of ethylenediamine. Two common and efficient methods are detailed below.

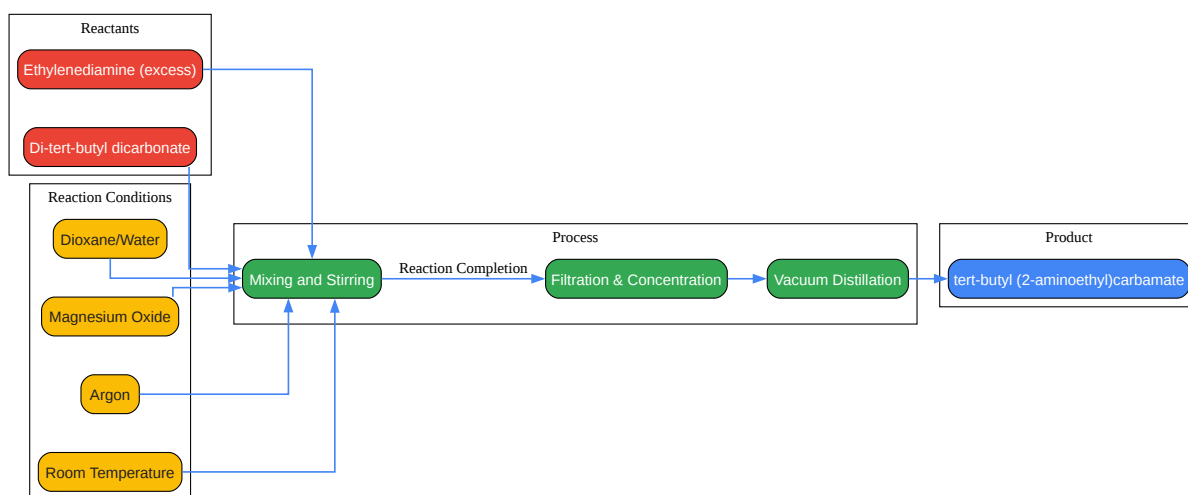
Synthesis via Di-tert-butyl dicarbonate (Boc₂O)

This method relies on the direct reaction of an excess of ethylenediamine with di-tert-butyl dicarbonate to favor the formation of the mono-protected product.[1]

Experimental Protocol:

- In a round-bottom flask, dissolve ethylenediamine (excess) in a suitable solvent such as dioxane or a mixture of dioxane and water.[1][10]
- Add magnesium oxide to the mixture while stirring at room temperature under an inert atmosphere (e.g., argon).[1][10]
- Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane to the reaction mixture.[10]
- Continue stirring at room temperature for several hours (typically 16 hours) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]
- Upon completion, filter the reaction mixture to remove any solids.[10]

- Concentrate the filtrate under reduced pressure.
- The crude product is then purified, often by vacuum distillation, to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[10]



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Synthesis of tert-butyl (2-aminoethyl)carbamate via Boc₂O.

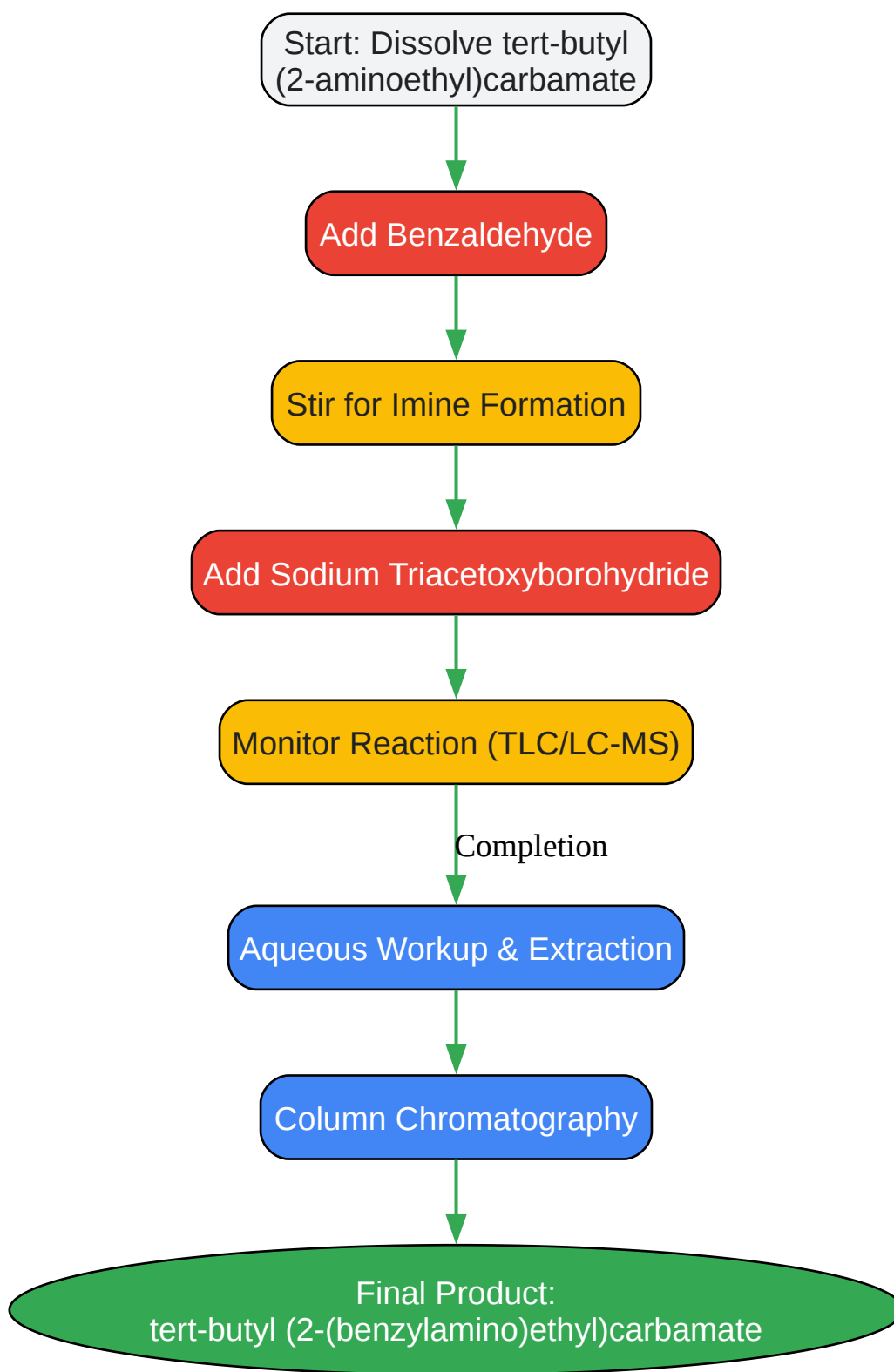
Synthesis via Reductive Amination Precursor

This pathway involves the synthesis of a precursor, which is then used in a reductive amination reaction. The synthesis of the key precursor, tert-butyl (2-aminoethyl)carbamate, is the same as described above. This precursor is then reacted with an aldehyde or ketone to form a Schiff base, which is subsequently reduced.

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of tert-butyl (2-(benzylamino)ethyl)carbamate as an example of the utility of the title compound.[\[13\]](#)

- Dissolve tert-butyl (2-aminoethyl)carbamate (1.0 eq) in a suitable solvent like dichloromethane in a round-bottom flask.[\[1\]](#)[\[13\]](#)
- Add benzaldehyde (1.0-1.2 eq) to the solution and stir at room temperature for about 30 minutes to allow for the formation of the imine intermediate.[\[13\]](#)
- Carefully add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.3-1.5 eq), portion-wise to the reaction mixture.[\[13\]](#)
- Monitor the reaction for completion over 3-12 hours using TLC or LC-MS.[\[13\]](#)
- Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[\[13\]](#)
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography to yield the final product.



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Workflow for Reductive Amination.

Applications in Drug Development and Organic Synthesis

The carbamate group is a significant structural motif in many approved drugs and prodrugs.[14][15] Carbamates are often used as peptide bond surrogates in medicinal chemistry due to their chemical stability and ability to permeate cell membranes.[14][15] The unique properties of carbamates allow them to modulate interactions with biological targets.[14][15]

Tert-butyl (2-aminoethyl)carbamate serves as a key intermediate in the synthesis of a wide range of biologically active compounds and pharmaceuticals.[16] Its bifunctional nature, with a protected amine and a free amine, allows for sequential and controlled introduction of different functionalities. This is particularly valuable in the construction of complex molecules where selective reactivity is paramount.[1] For instance, it is used in the preparation of compounds targeting neurological disorders, leveraging its potential to be incorporated into structures that can cross the blood-brain barrier.[16]

Safety Information

Tert-butyl (2-aminoethyl)carbamate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In case of an accident or if you feel unwell, seek medical advice immediately.[8]

Conclusion

Tert-butyl (2-aminoethyl)carbamate is a fundamental building block for chemists in both academic and industrial research. Its well-defined properties and versatile reactivity make it an indispensable tool in the synthesis of a diverse array of chemical entities, particularly in the realm of medicinal chemistry and drug discovery. The synthetic protocols outlined in this guide provide a solid foundation for its preparation and utilization in various synthetic endeavors.

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